molecular formula C9H11BO2 B15297590 Cinnamylboronic acid

Cinnamylboronic acid

Katalognummer: B15297590
Molekulargewicht: 162.00 g/mol
InChI-Schlüssel: LQXJHYLAKVFVCZ-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinnamylboronic acid is an organoboron compound that features a cinnamyl group attached to a boronic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cinnamylboronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between cinnamyl halides and boronic acid derivatives. For example, the reaction of cinnamyl bromide with boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cinnamylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form cinnamyl alcohol or cinnamaldehyde.

    Reduction: Reduction reactions can convert it into cinnamyl derivatives with different functional groups.

    Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cinnamyl alcohol, cinnamaldehyde.

    Reduction: Various cinnamyl derivatives.

    Substitution: Substituted cinnamyl compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Cinnamylboronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of cinnamylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenylboronic acid
  • Allylboronic acid
  • Vinylboronic acid

Uniqueness

Cinnamylboronic acid is unique due to its cinnamyl group, which imparts distinct reactivity and properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research areas .

Eigenschaften

Molekularformel

C9H11BO2

Molekulargewicht

162.00 g/mol

IUPAC-Name

[(E)-3-phenylprop-2-enyl]boronic acid

InChI

InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7,11-12H,8H2/b7-4+

InChI-Schlüssel

LQXJHYLAKVFVCZ-QPJJXVBHSA-N

Isomerische SMILES

B(C/C=C/C1=CC=CC=C1)(O)O

Kanonische SMILES

B(CC=CC1=CC=CC=C1)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.